molecular formula C6H5Cl3N2O2 B1313470 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate CAS No. 70737-50-7

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate

Cat. No.: B1313470
CAS No.: 70737-50-7
M. Wt: 243.5 g/mol
InChI Key: FZPFFJOICMDOSY-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate is a chemical compound with the molecular formula C6H5Cl3N2O2 and a molecular weight of 243.48 g/mol . It is known for its unique structure, which includes an imidazole ring and a trichloroethyl ester group. This compound is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate typically involves the reaction of 1H-imidazole-1-carboxylic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate undergoes various chemical reactions, including:

Common reagents for these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The trichloroethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context .

Comparison with Similar Compounds

Similar compounds to 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate include:

  • 1H-Imidazole-1-carboxylic acid, 2,2,2-trichloroethyl ester
  • 1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole

These compounds share structural similarities but may differ in their reactivity and applications.

Properties

IUPAC Name

2,2,2-trichloroethyl imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2O2/c7-6(8,9)3-13-5(12)11-2-1-10-4-11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPFFJOICMDOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513679
Record name 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70737-50-7
Record name 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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